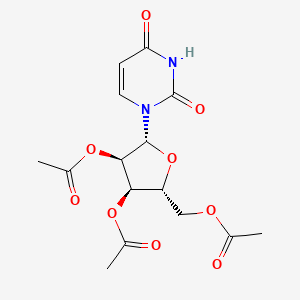

Triacétate d'uridine

Vue d'ensemble

Description

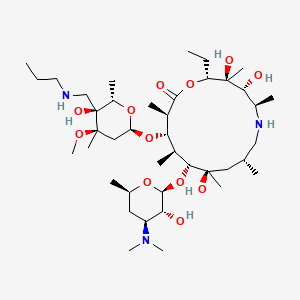

Il est principalement utilisé dans le traitement de l'orotacidurie héréditaire et comme traitement d'urgence en cas de surdosage ou de toxicité au fluorouracile ou à la capécitabine . Ce composé délivre beaucoup plus d'uridine dans la circulation systémique par rapport à des doses équimolaires d'uridine elle-même .

Applications De Recherche Scientifique

Uridine triacetate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and derivatives.

Biology: Uridine triacetate is used in studies related to nucleic acid metabolism and pyrimidine biosynthesis.

Medicine: It is used to treat hereditary orotic aciduria and as an antidote for fluorouracil or capecitabine overdose.

Mécanisme D'action

Target of Action

Uridine triacetate primarily targets the metabolites of the chemotherapy drugs fluorouracil (5-FU) and capecitabine . These metabolites, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP), are responsible for the cytotoxic effects of the chemotherapy drugs .

Mode of Action

Uridine triacetate is an orally active prodrug of uridine . It competes with the metabolites of 5-FU for incorporation into the genetic material of non-cancerous cells . This competition reduces the toxicity and cell death associated with FdUMP and FUTP . FdUMP inhibits thymidylate synthase, which is required for thymidine synthesis and DNA replication and repair, while FUTP incorporates into RNA, resulting in defective strands .

Biochemical Pathways

Uridine triacetate affects the pyrimidine metabolism pathway . It is used for the treatment of hereditary orotic aciduria, a rare congenital autosomal recessive disorder of pyrimidine metabolism caused by a defect in uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway . As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease .

Pharmacokinetics

Uridine triacetate is provided in the prodrug form as it delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself . The onset of action is approximately 2-3 hours, and the elimination half-life is 2-2.5 hours . It is excreted through the kidneys .

Result of Action

The administration of uridine triacetate allows for higher doses of 5-FU to be given, improving efficacy and reducing toxic side effects . It can also be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy . In the case of hereditary orotic aciduria, uridine triacetate treatment alleviates the systemic deficiency of pyrimidine nucleotides .

Action Environment

The action of uridine triacetate is influenced by the presence of nonspecific esterases throughout the body, which deacetylate uridine triacetate, yielding uridine in the circulation . The effectiveness of uridine triacetate can also be affected by the timing of its administration relative to the administration of 5-FU or capecitabine .

Analyse Biochimique

Biochemical Properties

Uridine triacetate is a pyrimidine analog that competes with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It interacts with enzymes such as thymidylate synthase, which is required for thymidine synthesis and DNA replication and repair . The interaction of Uridine triacetate with these enzymes reduces toxicity and cell death associated with cytotoxic intermediates .

Cellular Effects

Uridine triacetate exerts its effects on various types of cells by reducing toxicity and cell death associated with certain chemotherapy medications . It influences cell function by competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Uridine triacetate involves its ability to compete with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) . FdUMP inhibits thymidylate synthase, affecting thymidine synthesis and DNA replication and repair, while FUTP incorporates into RNA, resulting in defective strands .

Temporal Effects in Laboratory Settings

It is known that Uridine triacetate can be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy .

Dosage Effects in Animal Models

It is known that Uridine triacetate can be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy .

Metabolic Pathways

Uridine triacetate is involved in the pyrimidine catabolic pathway . It interacts with enzymes such as uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway .

Transport and Distribution

It is known that Uridine triacetate is an orally active prodrug that delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself .

Subcellular Localization

Given its role in competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells , it can be inferred that Uridine triacetate may localize to the nucleus where DNA replication and repair occur.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le triacétate d'uridine est synthétisé par acétylation de l'uridine. Le processus implique la réaction de l'uridine avec l'anhydride acétique en présence d'une base telle que la pyridine. La réaction se produit généralement à température ambiante et donne du this compound après purification .

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximum. Le produit est ensuite soumis à des mesures de contrôle de qualité rigoureuses pour garantir sa conformité à l'utilisation médicale .

Analyse Des Réactions Chimiques

Types de réactions : Le triacétate d'uridine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la désacétylation et la substitution nucléophile .

Réactifs et conditions communs :

Hydrolyse : En présence d'eau et dans des conditions acides ou basiques, le this compound s'hydrolyse pour former de l'uridine et de l'acide acétique.

Désacétylation : La désacétylation enzymatique par les estérases dans l'organisme convertit le this compound en uridine.

Substitution nucléophile : Le this compound peut subir des réactions de substitution nucléophile avec divers nucléophiles dans des conditions appropriées.

Principaux produits formés : Le principal produit formé par l'hydrolyse et la désacétylation du this compound est l'uridine .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers analogues et dérivés de nucléosides.

Médecine : Il est utilisé pour traiter l'orotacidurie héréditaire et comme antidote en cas de surdosage de fluorouracile ou de capécitabine.

5. Mécanisme d'action

Le this compound est un promédicament qui est désacétylé par des estérases non spécifiques dans l'organisme pour produire de l'uridine . L'uridine est en compétition avec les métabolites toxiques du fluorouracile, tels que le 5-fluoro-2'-désoxyuridine-5'-monophosphate et le 5-fluorouridine triphosphate, pour l'incorporation dans le matériel génétique des cellules non cancéreuses . Cette compétition réduit la toxicité et la mort cellulaire associées à ces métabolites, atténuant ainsi les effets indésirables du fluorouracile .

Composés similaires :

Uridine : Le composé parent du this compound, utilisé dans diverses applications biochimiques et médicales.

Cytidine : Un autre analogue de nucléoside ayant des propriétés biochimiques similaires.

Thymidine : Un analogue de nucléoside utilisé dans la synthèse de l'ADN.

Unicité du this compound : Le this compound est unique en ce qu'il permet de délivrer des quantités considérablement plus élevées d'uridine dans la circulation systémique par rapport à des doses équimolaires d'uridine elle-même . Cette propriété le rend particulièrement efficace dans le traitement des affections qui nécessitent des niveaux élevés d'uridine, telles que l'orotacidurie héréditaire et la toxicité au fluorouracile .

Comparaison Avec Des Composés Similaires

Uridine: The parent compound of uridine triacetate, used in various biochemical and medical applications.

Cytidine: Another nucleoside analog with similar biochemical properties.

Thymidine: A nucleoside analog used in the synthesis of DNA.

Uniqueness of Uridine Triacetate: Uridine triacetate is unique in its ability to deliver significantly higher amounts of uridine into the systemic circulation compared to equimolar doses of uridine itself . This property makes it particularly effective in treating conditions that require high levels of uridine, such as hereditary orotic aciduria and fluorouracil toxicity .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-FMKGYKFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961409 | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Uridine triacetate is a synthetic uridine pro-drug that is converted to uridine in vivo. When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells. It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). By pre-administering with uridine (as the prodrug uridine triacetate), higher doses of 5-FU can be given allowing for improved efficacy and a reduction in toxic side effects such as neutropenia, mucositis, diarrhea, and hand–foot syndrome. Uridine triacetate is also used for replacement therapy in the treatment of hereditary orotic aciduria, also known as uridine monophosphate synthase (UMPS) deficiency. As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease. Additionally, orotic acid from the de novo pyrimidine pathway that cannot be converted to UMP is excreted in the urine, accounting for the common name of the disorder, orotic aciduria. Furthermore, orotic acid crystals in the urine can cause episodes of obstructive uropathy. When administered as the prodrug uridine triacetate, uridine can be used by essentially all cells to make uridine nucleotides, which compensates for the genetic deficiency in synthesis in patients with hereditary orotic aciduria. | |

| Record name | Uridine triacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4105-38-8 | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine triacetate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine triacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WP61F175M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

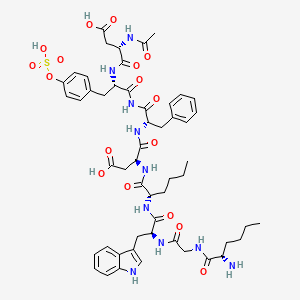

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)

![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)

![3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1682054.png)